Pyrrolidinoethyl 3-heptyloxyphenylcarbamate Pyrrolidinoethyl 3-heptyloxyphenylcarbamate
Brand Name: Vulcanchem
CAS No.: 152676-77-2
VCID: VC21133800
InChI: InChI=1S/C20H32N2O3/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23)
SMILES: CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2
Molecular Formula: C20H31N2O3-
Molecular Weight: 348.5 g/mol

Pyrrolidinoethyl 3-heptyloxyphenylcarbamate

CAS No.: 152676-77-2

Cat. No.: VC21133800

Molecular Formula: C20H31N2O3-

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolidinoethyl 3-heptyloxyphenylcarbamate - 152676-77-2

Specification

CAS No. 152676-77-2
Molecular Formula C20H31N2O3-
Molecular Weight 348.5 g/mol
IUPAC Name 2-pyrrolidin-1-ylethyl N-(3-heptoxyphenyl)carbamate
Standard InChI InChI=1S/C20H32N2O3/c1-2-3-4-5-8-15-24-19-11-9-10-18(17-19)21-20(23)25-16-14-22-12-6-7-13-22/h9-11,17H,2-8,12-16H2,1H3,(H,21,23)
Standard InChI Key XZKPOTVHFRMCHZ-UHFFFAOYSA-M
SMILES CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2
Canonical SMILES CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCC2

Introduction

Pyrrolidinoethyl 3-heptyloxyphenylcarbamate, also known as Carbamic acid, [3-(heptyloxy)phenyl]-, 2-(1-pyrrolidinyl)ethyl ester, is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethyl linker, and a heptyloxy-substituted phenyl carbamate group. This compound falls under the category of substituted phenyl carbamates and is notable for its potential applications in medicinal chemistry and material science due to its biological activity and chemical properties.

Synthesis and Purification

The synthesis of Pyrrolidinoethyl 3-heptyloxyphenylcarbamate typically involves several steps, including the reaction of appropriate starting materials under optimized conditions to enhance yield and purity. Techniques such as recrystallization or chromatography are commonly employed for purification.

Biological Activity and Applications

This compound is part of the carbamate family, which is known for diverse applications in pharmaceuticals and agrochemicals. Carbamates can exhibit neuropharmacological effects, and their structure allows them to interact with specific molecular targets such as enzymes or receptors, potentially modulating biological pathways.

  • Potential Pharmacological Effects: Anti-inflammatory or analgesic properties may be observed due to its ability to inhibit or activate specific proteins.

  • Applications in Medicinal Chemistry: The compound's unique structure suggests potential uses in drug development, particularly in areas requiring modulation of neurotransmitter activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator